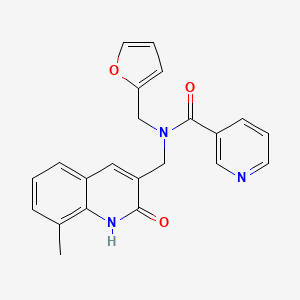
2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide is a quinoxaline derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用機序
2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide selectively inhibits the activity of PKC by binding to its regulatory domain. This binding prevents the activation of the enzyme and leads to the inhibition of downstream signaling pathways that are involved in various cellular processes. The inhibition of PKC activity by 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have a wide range of effects on cellular processes, including apoptosis, cell migration, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide are diverse and depend on the specific cellular process being studied. Inhibition of PKC activity by this compound has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and improve insulin sensitivity in diabetic animal models. Additionally, 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to modulate the activity of various ion channels and receptors, suggesting that it may have additional effects on cellular processes beyond the inhibition of PKC.
実験室実験の利点と制限
One of the main advantages of using 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide in lab experiments is its selectivity for PKC. This allows researchers to specifically target this enzyme and study its role in various cellular processes. Additionally, the compound has been extensively studied and its mechanism of action is well understood, making it a valuable tool for investigating PKC-related signaling pathways. However, one limitation of using 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide is its potential for off-target effects on other cellular processes. Researchers must carefully consider the concentration and duration of exposure to the compound to minimize these effects.
将来の方向性
There are several future directions for the use of 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide in scientific research. One area of interest is the role of PKC in the development and progression of cancer. The inhibition of PKC activity by 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to induce apoptosis in cancer cells, suggesting that this compound may have potential as a therapeutic agent for the treatment of cancer. Additionally, the compound has been shown to improve insulin sensitivity in diabetic animal models, suggesting that it may have potential as a treatment for diabetes. Finally, the use of 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide in the study of ion channels and receptors may lead to the development of new therapeutic agents for a variety of diseases.
合成法
The synthesis of 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide involves the reaction of ethyl 2-(bromomethyl)acetate with 2-nitroaniline in the presence of a palladium catalyst. The resulting intermediate is then treated with 4-methylbenzoyl chloride to yield the final product. This method has been reported to yield high purity and yield of the compound.
科学的研究の応用
2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has been widely used in scientific research due to its ability to selectively inhibit the activity of protein kinase C (PKC). PKC is an important enzyme that plays a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC activity has been shown to have therapeutic potential in the treatment of various diseases, including cancer, inflammation, and diabetes. 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has also been used as a tool in the study of the role of PKC in various biological processes.
特性
IUPAC Name |
ethyl 3-[(4-methylbenzoyl)oxymethyl]-1-oxidoquinoxalin-1-ium-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-3-26-20(24)18-16(21-15-6-4-5-7-17(15)22(18)25)12-27-19(23)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGQAUPDWUILLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CC=C(C=C3)C)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7710513.png)


![3-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710535.png)





![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7710598.png)
![N'-[(Z)-(naphthalen-1-yl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7710602.png)

![3-(benzylsulfamoyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B7710610.png)